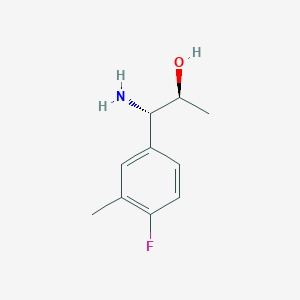![molecular formula C10H9F4NO B13054114 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone is a chemical compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
In industrial production, the synthesis may be scaled up using similar methods but optimized for larger quantities and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds include other aminoacetone derivatives with different substituents on the phenyl ring. For example:
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]acetone: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
1-Amino-1-[4-fluoro-3-(methyl)phenyl]acetone: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in chemical properties and applications.
The uniqueness of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone lies in the combination of the fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9F4NO |
|---|---|
Poids moléculaire |
235.18 g/mol |
Nom IUPAC |
1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3 |
Clé InChI |
GSHCRHFMXXUUMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


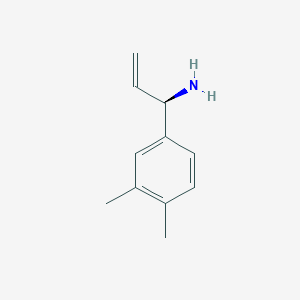
![4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13054047.png)
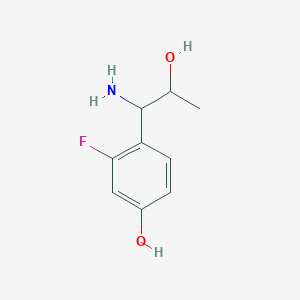
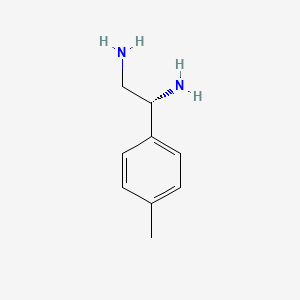
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
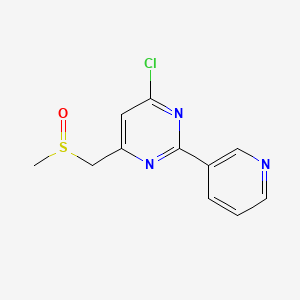

![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)

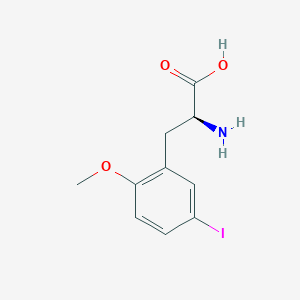
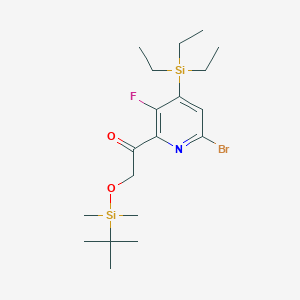
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
